1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC18057601
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO2 |
|---|---|
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | (2,4-dimethoxy-5-methylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7-4-8(6-11)10(13-3)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H |
| Standard InChI Key | JVOYDSPUIUVJJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1OC)OC)CN.Cl |
Introduction
Chemical Identification and Nomenclature
Systematic and Common Names
The compound’s IUPAC name is 1-(2,4-dimethoxy-5-methylphenyl)methanamine hydrochloride, reflecting its substitution pattern: methoxy groups at positions 2 and 4, a methyl group at position 5, and an aminomethyl group at position 1. Synonyms may include 2,4-dimethoxy-5-methylbenzylamine hydrochloride or 5-methyl-2,4-dimethoxybenzylamine hydrochloride, though standardized nomenclature remains sparse in public databases .
Molecular Formula and Weight
The molecular formula is C₁₀H₁₅NO₂·HCl, yielding a molecular weight of 217.70 g/mol (free base: 181.23 g/mol + HCl: 36.46 g/mol). This aligns with structurally related compounds, such as 1-(2,5-dimethoxyphenyl)methanamine (C₉H₁₃NO₂, MW 167.20) , adjusted for the additional methyl group and hydrochloride salt.
Structural Characteristics and Molecular Properties
Substituent Effects on Physicochemical Properties
The 2,4-dimethoxy-5-methyl substitution pattern influences electronic and steric properties:
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Methoxy groups: Electron-donating effects increase ring electron density, potentially enhancing solubility in polar solvents .
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Methyl group: Introduces steric hindrance at position 5, which may limit rotational freedom and alter crystal packing in the solid state.
Spectroscopic Data (Theoretical)
While experimental spectra are unavailable, predictions based on analogs suggest:
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¹H NMR: Aromatic protons at δ 6.5–7.0 ppm (meta-coupled doublets), methoxy singlets (δ ~3.8 ppm), methyl singlet (δ ~2.3 ppm), and aminomethyl protons (δ ~3.3 ppm).
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IR: N–H stretches (~3300 cm⁻¹), C–O (methoxy) at ~1250 cm⁻¹, and aryl C–H bends (~800 cm⁻¹) .
Thermodynamic and Solubility Properties
Synthesis and Manufacturing
Synthetic Routes
Hypothetical pathways derive from methods for related benzylamines :
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Friedel-Crafts Alkylation: Introduce methyl group to 2,4-dimethoxyphenol followed by nitrile formation and reduction.
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Reductive Amination: Condense 2,4-dimethoxy-5-methylbenzaldehyde with ammonia under hydrogenation.
Key Challenges:
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Regioselective methylation at position 5 requires directing groups or protective strategies.
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Hydrochloride salt formation typically involves treating the free base with HCl in ethanol .
Pharmacological and Biological Activity
Serotonin Receptor Interactions
While no direct data exists, structurally similar 2,5-dimethoxyphenylpiperidines exhibit potent 5-HT₂AR agonism (EC₅₀ = 1–10 nM) . The 2,4-dimethoxy-5-methyl substitution may alter receptor binding kinetics due to steric and electronic differences.
Hypothesized Applications
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